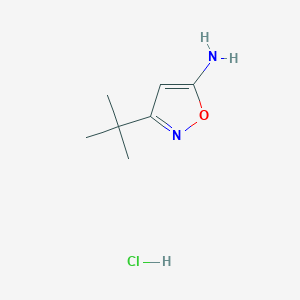

3-Tert-butyl-1,2-oxazol-5-amine hydrochloride

Description

Significance of Isoxazole (B147169) and Oxazole (B20620) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the bedrock of medicinal chemistry, with over 90% of new drugs featuring a heterocyclic core. chemicalbook.com Among these, the five-membered isoxazole and oxazole rings are paramount scaffolds due to their presence in numerous drugs and natural products and their exhibition of a wide spectrum of biological activities. ptfarm.plambeed.com These activities are diverse, encompassing anticancer, antibacterial, anti-inflammatory, antitubercular, and antidepressant effects. ptfarm.pl

The isoxazole ring, specifically, is noted for its unique electron-rich structure and a relatively weak nitrogen-oxygen bond, which makes it a valuable intermediate in various synthetic pathways. drpress.org The versatility of these scaffolds allows for molecular hybridization, a powerful strategy in drug discovery where two or more bioactive structures are combined into a single molecule. ptfarm.pl This approach aims to enhance potency, selectivity, and pharmacokinetic profiles. ptfarm.pl Furthermore, isoxazole and oxazole moieties can serve as bioisosteres—substitutes for other chemical groups—to improve a molecule's properties, such as reducing polarity or metabolic liability, which can enhance permeability and oral bioavailability for central nervous system drugs. bldpharm.com

Overview of the Research Landscape for 3-Tert-butyl-1,2-oxazol-5-amine Hydrochloride

The research landscape for 3-tert-butyl-1,2-oxazol-5-amine hydrochloride (CAS Number: 1171086-95-5) and its free base, 3-tert-butyl-1,2-oxazol-5-amine (CAS Number: 59669-59-9), is primarily that of a chemical building block rather than a widely studied therapeutic agent in its own right. chemicalbook.comchemscene.com The compound is commercially available and frequently described in chemical supplier catalogs as a "useful research chemical". chemicalbook.com

While specific, in-depth studies focusing on the biological activity or direct applications of this particular hydrochloride salt are not prominent in publicly accessible literature, its value is understood in the context of synthetic and medicinal chemistry. uni.lu The available information centers on its chemical properties, structural data, and its role as a precursor or intermediate for creating more complex molecules. chemicalbook.comsigmaaldrich.com For instance, literature from chemical suppliers outlines potential raw materials for its synthesis, such as Pivaloylacetonitrile (B1295116) and Hydroxylamine (B1172632) sulfate (B86663), underscoring its position as a synthetic target for subsequent elaboration. chemicalbook.com The research landscape, therefore, is not one of extensive biological evaluation but of potential utility in discovery chemistry programs that require a pre-functionalized isoxazole scaffold.

Structural Context within the Broader Aminoisoxazole Family

3-Tert-butyl-1,2-oxazol-5-amine belongs to the aminooxazole family, a class of compounds characterized by an oxazole ring bearing an amino group. The specific properties and reactivity of any member of this family are dictated by the substitution pattern on the heterocyclic ring.

The subject compound features three key structural elements:

A 1,2-oxazole (isoxazole) ring: This specific isomer of oxazole defines the core electronic and geometric properties.

An amine group at position 5 (C5): The position of the amino group is critical. As an electron-donating group, it influences the reactivity of the isoxazole ring, often enhancing the nucleophilicity of the ring atoms.

A tert-butyl group at position 3 (C3): This bulky, sterically hindering alkyl group significantly impacts the molecule's physical properties, such as lipophilicity, and can influence how the molecule interacts with biological targets by occupying specific hydrophobic pockets.

The table below provides a structural comparison of 3-tert-butyl-1,2-oxazol-5-amine with its isomer and another related compound.

This structural context is crucial, as researchers select specific isomers based on the desired synthetic outcome. The location of the amine group in 3-tert-butyl-1,2-oxazol-5-amine makes it a suitable point for chemical modification, allowing for the extension of the molecule from the C5 position.

Rationale for Academic Investigation and Research Focus

The primary rationale for academic and industrial interest in 3-tert-butyl-1,2-oxazol-5-amine hydrochloride stems from its potential as a versatile building block in drug discovery and materials science. uni.lu The research focus is not on the compound itself, but on what can be synthesized from it.

Several factors contribute to this rationale:

Established Bioactivity of the Scaffold: The isoxazole core is a "privileged" structure in medicinal chemistry, known to be a component of numerous biologically active compounds. ptfarm.pldrpress.org Synthesizing new derivatives using this scaffold is a proven strategy for identifying novel therapeutic agents.

Reactive Functional Handle: The C5-amino group serves as a key nucleophilic site. It allows for a wide range of chemical transformations, such as acylation, alkylation, and participation in coupling reactions, enabling the construction of large libraries of diverse compounds for screening. nih.gov This is analogous to the synthetic utility of other amino-heterocycles, like aminopyrazoles, which are widely used to build more complex structures. atamanchemicals.com

Modulation of Physicochemical Properties: The tert-butyl group is a lipophilic and sterically bulky moiety. Its inclusion can enhance a molecule's ability to cross cell membranes or fit into hydrophobic binding pockets of enzymes or receptors. The use of a tert-butyl group is a common tactic in medicinal chemistry to improve a compound's pharmacokinetic profile.

Vector for Chemical Space Exploration: As a readily available intermediate, the compound provides an efficient entry point for synthesizing novel derivatives. The combination of the isoxazole ring, the reactive amine, and the bulky tert-butyl group offers a unique structural motif that can be used to explore new areas of chemical space in the search for compounds with desired properties.

Table of Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-tert-butyl-1,2-oxazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZABSFGNXZCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to 3 Tert Butyl 1,2 Oxazol 5 Amine Hydrochloride

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule from acyclic precursors in a minimal number of steps. The most prominent of these methods involves the condensation of a β-ketonitrile with hydroxylamine (B1172632).

The reaction between pivaloylacetonitrile (B1295116) (also known as 4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine hydrochloride is a direct and effective method for preparing the 3-tert-butyl-1,2-oxazol-5-amine core. rsc.orgresearchgate.net This process is a variation of the classic isoxazole (B147169) synthesis where a β-dicarbonyl equivalent reacts with hydroxylamine. youtube.com In this case, the ketone group and the nitrile group of pivaloylacetonitrile serve as the two electrophilic sites for the nucleophilic hydroxylamine to attack, ultimately leading to cyclization and the formation of the isoxazole ring. The reaction proceeds through the formation of an intermediate amidoxime, which then undergoes intramolecular cyclization to yield the final 5-aminoisoxazole product. rsc.orgrsc.org

(CH₃)₃C-CO-CH₂-CN + NH₂OH·HCl → C₇H₁₂N₂O·HCl

The yield and isomeric purity of the product are highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and pH. mdpi.comnih.gov The pH of the reaction medium is particularly critical in directing the reaction toward the desired 5-amino-3-tert-butylisoxazole isomer and minimizing side products. prepchem.com

Experimental findings indicate that maintaining the pH within a range of 5.0 to 8.0 is crucial. prepchem.com A pH below 5.0 tends to favor the formation of the corresponding isoxazolone, while a pH above 8.0 leads to increasing amounts of the undesired regioisomer, 3-amino-5-tert-butylisoxazole. prepchem.com The optimal pH is reported to be between 6.2 and 6.5 for maximizing the yield of the desired isomer. prepchem.com

Temperature also plays a significant role. While some condensations can proceed at room temperature, applying heat can dramatically reduce reaction times. mdpi.com For instance, related isoxazole syntheses conducted under reflux conditions in solvents like toluene (B28343) or diethoxymethane (B1583516) can reach completion within an hour, whereas the same reactions at lower temperatures may take days. google.com The choice of solvent can influence reactant solubility and reaction rates. Aqueous solutions or mixtures with alcohols like ethanol (B145695) are commonly employed. rsc.org

| Parameter | Condition | Outcome/Observation | Reference |

| pH | < 5.0 | Principal product is the isoxazolone | prepchem.com |

| 6.2 - 6.5 | Optimal range for desired isomer | prepchem.com | |

| > 8.0 | Increased formation of 5-amino-3-(t-butyl)isoxazole | prepchem.com | |

| Temperature | Room Temp. | Reaction proceeds slowly (can take days) | google.com |

| 65-90 °C (Reflux) | Reaction time reduced significantly (e.g., 1 hour in toluene) | google.com | |

| Solvent | Water / Ethanol | Common media for the condensation reaction | rsc.org |

| Diethoxymethane | Favorable for reaction and subsequent extraction | google.com | |

| 2-Methyltetrahydrofuran | Favorable for reaction and subsequent extraction | google.com |

The use of an alkaline medium is fundamental to the efficacy of the condensation reaction. A base, such as sodium hydroxide (B78521) or an amine base like triethylamine, is typically added to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile. rsc.orgacs.org This deprotonation increases the nucleophilicity of the hydroxylamine, facilitating its attack on the carbonyl carbon of the pivaloylacetonitrile.

The mechanism involves two key nucleophilic attacks. First, the amino group of hydroxylamine attacks the ketone carbonyl. Second, the hydroxyl group of the intermediate attacks the nitrile carbon. The alkaline conditions promote the necessary proton transfers and facilitate the final dehydration and cyclization steps that lead to the aromatic isoxazole ring. youtube.com In syntheses starting from β-ketonitriles, refluxing in a 15% aqueous sodium hydroxide solution has been shown to be an effective condition for producing isoxazole-5-amines. rsc.org

When synthesizing substituted isoxazoles from unsymmetrical precursors, controlling the regiochemistry of the final product is a primary strategic challenge. rsc.org The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially yield two different regioisomers. Regioselective synthesis refers to methods that preferentially form one isomer over the other. This control can be achieved by modifying the precursors or by carefully selecting reaction conditions, such as the solvent or the use of specific catalysts or additives. rsc.orgrsc.org

One of the most powerful and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. researchgate.netwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. youtube.comnih.gov

To synthesize a 3-tert-butyl substituted isoxazole via this route, the required 1,3-dipole would be pivalonitrile oxide, (CH₃)₃C-CNO. This nitrile oxide can be generated in situ from precursors like pivalaldoxime (B7871274) through oxidation with agents such as sodium hypochlorite (B82951) or from a corresponding hydroxamoyl chloride by elimination with a base. rsc.orgresearchgate.net The reaction of pivalonitrile oxide with a suitable nitrogen-containing alkyne (a ynamine) or an enamine could theoretically provide the 3-tert-butyl-1,2-oxazol-5-amine structure. This method is highly valued for its efficiency and high degree of regioselectivity under specific conditions, although the regioselectivity can sometimes be low and result in mixtures. youtube.com

The reaction of a three-carbon component with a hydroxylamine derivative is a foundational strategy for isoxazole synthesis. researchgate.net

1,3-Diketones: The classical Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-diketone with hydroxylamine. rsc.org While effective, this method often suffers from a lack of regioselectivity when using unsymmetrical diketones, leading to a mixture of isomeric products. rsc.org To obtain the 3-tert-butyl isomer specifically, a precursor such as pivaloylacetone (4,4-dimethyl-1-phenylpentane-1,3-dione) could be used, where the steric bulk of the tert-butyl group can influence the direction of cyclization.

α,β-Unsaturated Carbonyl Compounds: Another common pathway involves the reaction of α,β-unsaturated ketones with hydroxylamine. researchgate.net This reaction typically proceeds via a Michael addition of the hydroxylamine to the carbon-carbon double bond, followed by cyclization and dehydration. researchgate.net The initial product is often a non-aromatic isoxazoline (B3343090), which can then be oxidized to the corresponding isoxazole. acs.org For example, the reaction of a sterically hindered α,β-unsaturated ketone with hydroxylamine can lead to isoxazoline derivatives. researchgate.netcolab.ws The choice of precursor and reaction conditions is critical to control the regiochemical outcome.

Regioselective Synthesis of 1,2-Oxazole Systems

Precursor Synthesis and Intermediate Isolation

The formation of the 3-tert-butyl-5-aminoisoxazole core relies on the cyclocondensation of a β-ketonitrile with a source of hydroxylamine. The isolation of key intermediates is crucial for ensuring the purity of the final product.

The primary precursor for the synthesis of 3-tert-butyl-1,2-oxazol-5-amine is the acylacetonitrile known as pivaloylacetonitrile (also named 4,4-dimethyl-3-oxopentanenitrile). This β-ketonitrile provides the tert-butyl group at the 3-position and the carbon backbone for the isoxazole ring.

The most common method for synthesizing pivaloylacetonitrile is a variation of the Claisen condensation, which involves the reaction between an ester and a nitrile in the presence of a strong base. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Specifically, a pivalate (B1233124) ester, such as methyl pivalate, is condensed with acetonitrile. prepchem.com Strong bases like sodium hydride (NaH) or sodium ethoxide are required to deprotonate acetonitrile, generating a nucleophilic carbanion that attacks the carbonyl group of the ester. chemicalbook.comprepchem.com The reaction is typically performed in an anhydrous aprotic solvent like toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF). chemicalbook.comprepchem.com An acidic workup is then performed to neutralize the reaction mixture and precipitate the pivaloylacetonitrile product. prepchem.com

Alternative, but less common, industrial methods include the nucleophilic substitution of 1-chloropinacolone (B81408) with an alkali metal cyanide. However, this route can suffer from poor selectivity and the formation of by-products. researchgate.nettandfonline.com

Table 1: Synthetic Parameters for Pivaloylacetonitrile via Claisen Condensation

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Methyl pivalate, Acetonitrile | prepchem.comprepchem.com |

| Base | Sodium hydride (NaH) | prepchem.com |

| Solvent | Toluene, 1,4-Dioxane | chemicalbook.comprepchem.com |

| Reaction Temp. | Reflux (e.g., 85 °C in Toluene) | prepchem.com |

| Workup | Acidification with HCl to pH 1-2 | prepchem.com |

| Yield | ~93% | prepchem.com |

Hydroxylamine (NH₂OH) is the key reagent that provides the nitrogen and oxygen atoms for the isoxazole ring. Due to its instability as a free base, it is almost exclusively used in the form of its more stable salt, hydroxylamine hydrochloride (NH₂OH·HCl). nih.govrsc.org

The reaction between pivaloylacetonitrile and hydroxylamine hydrochloride is a cyclocondensation reaction. The critical factor governing the success and regioselectivity of this synthesis is the pH of the reaction medium. researchgate.net The reaction can yield two different regioisomers: the desired 3-tert-butyl-1,2-oxazol-5-amine and the undesired 5-tert-butyl-1,2-oxazol-3-amine. Careful control of pH is essential to maximize the formation of the desired 5-amino isomer. prepchem.comorganic-chemistry.org The reaction is typically performed in a basic or near-neutral aqueous solution, where the hydroxylamine hydrochloride is partially or fully neutralized to release the free hydroxylamine, which then acts as the nucleophile. nih.govnih.gov

Table 2: Influence of pH on Isoxazole Ring Formation

| pH Condition | Predominant Product(s) | Rationale | Source(s) |

|---|---|---|---|

| Acidic | Isoxazole esters (from β-keto esters) | Favors reaction at one carbonyl over another in diketo systems. | researchgate.net |

| Near-Neutral (pH ~6-7) | Desired 3-substituted-5-aminoisoxazole | Optimal for nucleophilic attack of hydroxylamine on the ketone followed by cyclization involving the nitrile group. | prepchem.com |

Derivatization Strategies Post-Synthesis

Following the successful synthesis and isolation of the 3-tert-butyl-1,2-oxazol-5-amine base, further derivatization is often necessary to improve its physicochemical properties.

Amines are basic compounds that readily react with strong mineral acids to form salts. youtube.com The conversion of 3-tert-butyl-1,2-oxazol-5-amine into its hydrochloride salt is a standard and crucial step in its preparation for use as a chemical intermediate or in further applications. This acid-base reaction involves the protonation of the basic amino group (-NH₂) by hydrochloric acid (HCl). spectroscopyonline.com

The resulting hydrochloride salt is an ionic compound, which confers several advantages over the free base form:

Enhanced Stability: Amine salts are generally more crystalline and less susceptible to aerial oxidation and degradation, allowing for longer shelf life. gla.ac.ukgoogle.com

Improved Handling: The free base can be an oil or low-melting solid, whereas the hydrochloride salt is typically a crystalline solid that is easier to weigh, handle, and purify. google.com

Increased Water Solubility: Salt formation significantly increases the aqueous solubility of organic amines, which is often a desirable property for downstream processing or biological applications. spectroscopyonline.com

The salt is typically formed by dissolving the amine base in a suitable organic solvent and adding a solution of HCl (e.g., HCl in diethyl ether or isopropanol), which causes the hydrochloride salt to precipitate out of the solution.

While 3-tert-butyl-1,2-oxazol-5-amine itself is an achiral molecule, the isoxazole ring serves as a valuable "masked" functional group that can be used as a precursor in the stereoselective synthesis of more complex molecules, such as chiral oxazolidinones. nih.gov Oxazolidinones are an important class of compounds, particularly known for their use as antibacterial agents (e.g., Linezolid).

The synthetic connection lies in the reductive cleavage of the N-O bond within the isoxazole or a related isoxazoline ring. nih.gov This cleavage, often achieved through catalytic hydrogenation (e.g., using Raney Nickel) or other reducing agents, transforms the heterocyclic ring into a linear γ-amino alcohol. nih.govresearchgate.net

The strategic value is as follows:

A stereoselective reaction, such as an asymmetric 1,3-dipolar cycloaddition, can be used to create a chiral isoxazoline intermediate.

The subsequent reductive ring-opening of this chiral isoxazoline yields an enantiomerically pure γ-amino alcohol.

This chiral amino alcohol is a direct precursor to a chiral oxazolidinone, which can be formed through cyclization with reagents like phosgene (B1210022) or its equivalents.

Therefore, the isoxazole moiety acts as a stable and versatile synthon, allowing for the introduction of nitrogen and oxygen functionalities that can later be unveiled to participate in stereoselective transformations leading to related heterocyclic systems like oxazolidinones.

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of isoxazoles, including the target compound, can be made more sustainable through several approaches. nih.gov

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green alternatives include performing reactions in water or using biodegradable solvents. mdpi.comsemnan.ac.ir Multi-component reactions for isoxazole synthesis have been successfully carried out in aqueous media. researchgate.netmdpi.com

Alternative Energy Sources: Ultrasound irradiation (sonochemistry) has emerged as a powerful tool in isoxazole synthesis. preprints.orgnih.gov Sonication can significantly accelerate reaction rates, reduce reaction times, and increase yields, often under milder conditions and lower energy consumption compared to conventional heating. mdpi.comnih.govresearchgate.net Microwave-assisted synthesis is another energy-efficient method that has been applied to produce isoxazole derivatives rapidly and with high yields. nih.gov

Catalysis: The use of hazardous and stoichiometric reagents can be replaced by catalytic systems. This includes employing biodegradable catalysts, such as those derived from agricultural waste, or developing metal-free reaction protocols to avoid toxic metal contamination. nih.govscispace.com

By integrating these principles, the synthesis of 3-tert-butyl-1,2-oxazol-5-amine hydrochloride and related compounds can be achieved in a more environmentally benign and economically viable manner.

Solvent-Free Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify work-up procedures, and often enhance reaction rates. While specific literature on the solvent-free synthesis of 3-tert-butyl-1,2-oxazol-5-amine hydrochloride is not extensively detailed, analogous solvent-free syntheses of related N-heterocycles suggest viable pathways.

One such approach involves the condensation of a β-ketonitrile with a hydroxylamine derivative. The classical synthesis of 3-tert-butyl-1,2-oxazol-5-amine likely proceeds through the reaction of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine or a protected equivalent. chemicalbook.comchemicalbook.com This reaction is typically conducted in a protic solvent like ethanol or water.

Drawing parallels from the synthesis of other heterocyclic amines, a solvent-free approach could involve the neat mixture of the reactants, potentially with microwave irradiation to provide the necessary activation energy. For instance, the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde has been successfully demonstrated by heating the neat reactants. mdpi.com This methodology highlights the potential for forming the isoxazole ring under similar solventless conditions. The formation of the hydrochloride salt would then be achieved by treating the resulting amine with hydrochloric acid in a suitable solvent, from which the salt precipitates.

Table 1: Potential Solvent-Free Synthesis Approach

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | Pivaloylacetonitrile | Hydroxylamine | Neat, Microwave Irradiation | 3-tert-butyl-1,2-oxazol-5-amine |

| 2 | 3-tert-butyl-1,2-oxazol-5-amine | Hydrochloric Acid | Anhydrous Ether or Isopropanol | 3-tert-butyl-1,2-oxazol-5-amine hydrochloride |

This solvent-free strategy offers significant advantages in terms of reduced waste and operational simplicity. However, challenges such as ensuring homogeneity of the reaction mixture and controlling exotherms need to be carefully managed, especially on a larger scale.

Catalyst Development and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved yields, selectivity, and milder reaction conditions. In the context of synthesizing 3-tert-butyl-1,2-oxazol-5-amine, catalyst development can focus on both the initial ring formation and subsequent functional group manipulations.

For the core isoxazole synthesis, acid or base catalysis is often employed to facilitate the condensation and cyclization steps. The use of heterogeneous catalysts is particularly attractive from a process chemistry perspective, as they can be easily separated and recycled. For example, amine-functionalized cellulose (B213188) has been utilized as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives in water, showcasing the potential of biodegradable and reusable catalysts in isoxazole synthesis. researchgate.netmdpi.com While the target molecule is an isoxazol-5-amine, the principles of using such catalysts to promote the key bond-forming steps are transferable.

Furthermore, transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of substituted oxazoles. acs.orgacs.org Although these methods often target different substitution patterns, they underscore the potential for developing novel catalytic cycles for the regioselective synthesis of 3-substituted-1,2-oxazol-5-amines.

The efficiency of a catalyst in this context would be evaluated based on several parameters:

Turnover Number (TON) and Turnover Frequency (TOF): High TON and TOF values indicate a more efficient and productive catalyst.

Selectivity: The catalyst should favor the formation of the desired 3-tert-butyl-1,2-oxazol-5-amine isomer over other potential side products.

Reaction Conditions: An efficient catalyst would operate under mild temperatures and pressures, reducing energy consumption.

Recyclability and Reusability: For heterogeneous catalysts, the ability to be easily recovered and reused multiple times without significant loss of activity is a key metric of efficiency and sustainability.

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Example | Potential Advantages | Potential Challenges |

| Homogeneous Acid/Base | p-Toluenesulfonic acid, Triethylamine | Readily available, well-understood mechanisms | Difficult to separate from the reaction mixture |

| Heterogeneous Solid Acid | Amberlyst-15 | Easy separation and recyclability | Potentially lower activity compared to homogeneous catalysts |

| Biocatalyst | Immobilized Lipase | High selectivity, environmentally benign | Limited stability at high temperatures and in organic solvents |

| Transition Metal Catalyst | Gold-based complexes | High efficiency, novel reactivity | Cost, potential for metal contamination in the final product |

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis can be made between a traditional, solvent-based synthesis and a potential green, solvent-free, or catalytically enhanced process.

Traditional Synthesis:

Route: Reaction of pivaloylacetonitrile with hydroxylamine sulfate (B86663) in a solvent like ethanol, followed by workup and salt formation. chemicalbook.comchemicalbook.com

Advantages: Well-established methodology, predictable outcomes.

Disadvantages: Use of potentially flammable organic solvents, may require chromatographic purification, generation of solvent waste.

Green Synthesis (Hypothetical):

Route: Solvent-free reaction of the starting materials, possibly under microwave irradiation, or a catalytically driven reaction in an aqueous medium.

Advantages: Reduced environmental impact, potentially shorter reaction times, simplified work-up.

Disadvantages: May require more process optimization to control reaction parameters, catalyst cost and stability could be a factor.

Scalability Considerations:

When scaling up the synthesis from laboratory to pilot plant or industrial scale, several factors become critical:

Heat Transfer: Exothermic reactions need to be carefully managed in large reactors to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous or solvent-free systems, is crucial for consistent product quality.

Cost of Goods (CoG): The price of raw materials, reagents, catalysts, and solvents, as well as energy consumption, are major drivers of the final product's cost.

Table 3: Scalability and Efficiency Comparison

| Parameter | Traditional Route | Green Route (Hypothetical) |

| Overall Yield | Moderate to High | Potentially High |

| Reaction Time | Hours to days | Minutes to hours |

| Solvent Usage | High | Low to None |

| Energy Consumption | Moderate (for heating/reflux) | Potentially lower (e.g., microwave) |

| Purification Method | Recrystallization or Chromatography | Potentially simple filtration |

| Scalability Challenges | Solvent handling and waste disposal | Heat management in solvent-free reactions, catalyst lifetime |

Chemical Reactivity and Derivatization Chemistry of the Oxazol 5 Amine Moiety

Amination Reactions at the Isoxazole (B147169) Ring

Direct amination of the isoxazole ring of 3-tert-butyl-1,2-oxazol-5-amine, specifically at the C4 position, is not a commonly reported transformation. The isoxazole ring is generally considered electron-deficient, which makes it resistant to electrophilic aromatic substitution reactions, including electrophilic amination.

Conversely, nucleophilic aromatic substitution (SNAr) to introduce an amine group typically requires a potent electron-withdrawing group to activate the ring and a suitable leaving group. In the subject molecule, the C5-amino group is a poor leaving group, and the ring lacks the strong activation necessary for a facile SNAr reaction at the C4 position. Therefore, further amination at the isoxazole ring is synthetically challenging under standard conditions.

Reactions of the Tert-butyl Group: Steric and Electronic Influences

The tert-butyl group at the C3 position significantly impacts the reactivity of the isoxazole moiety through both steric and electronic effects. researchgate.net

Steric Hindrance : As a very bulky substituent, the tert-butyl group creates considerable steric hindrance. researchgate.netlibretexts.org This bulkiness can impede the approach of reagents to the adjacent C4 position, potentially slowing down or preventing substitution reactions at this site. libretexts.org This "tert-butyl effect" is a critical consideration in planning synthetic modifications of the isoxazole ring. researchgate.net

Electronic Effects : The tert-butyl group is a weak electron-donating group. It exerts this effect through sigma-bond induction and carbon-carbon hyperconjugation. stackexchange.com By donating electron density to the isoxazole ring, it can slightly activate the ring towards electrophilic attack compared to an unsubstituted isoxazole. However, this activating effect is generally modest. stackexchange.com The primary influence of the tert-butyl group remains its steric presence.

Nucleophilic and Electrophilic Transformations of the Isoxazole Ring System

The isoxazole ring's susceptibility to nucleophilic and electrophilic attack is influenced by its inherent electronic nature and its substituents.

Nucleophilic Transformations : The isoxazole ring itself is relatively electron-poor and can be susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions. Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is feasible but typically requires a good leaving group, such as a nitro or halo substituent, at the C3 or C5 position. mdpi.comnih.govrsc.org For 3-tert-butyl-1,2-oxazol-5-amine, the absence of such a leaving group makes direct nucleophilic substitution on the ring improbable.

Electrophilic Transformations : Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient character. However, the C5-amino group is a strong electron-donating and activating group, directing electrophiles to the C4 position (ortho). The C3-tert-butyl group is a weak activating group, also directing to the C4 position. stackexchange.com While both groups activate the C4 position, the significant steric hindrance from the adjacent tert-butyl group may inhibit the approach of many electrophiles, making such reactions challenging.

Functionalization of the Amine Group

The primary amine at the C5 position is the most reactive site for many derivatization reactions, behaving as a typical, though slightly less basic, primary amine due to the electron-withdrawing nature of the adjacent heteroaromatic ring.

The nucleophilic nitrogen of the 5-amino group readily participates in standard transformations to form amides, secondary or tertiary amines, and sulfonamides.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(3-tert-butylisoxazol-5-yl)amides.

Alkylation : Direct alkylation with alkyl halides can lead to secondary and tertiary amines, although overalkylation can be an issue. harvard.edu

Sulfonylation : Treatment with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. researchgate.net

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-(3-tert-butylisoxazol-5-yl)acetamide |

| Alkylation | Methyl Iodide | N-Methyl-3-tert-butylisoxazol-5-amine |

| Sulfonylation | Benzenesulfonyl Chloride | N-(3-tert-butylisoxazol-5-yl)benzenesulfonamide |

Reductive amination is a highly effective method for the controlled synthesis of secondary and tertiary amines, avoiding the overalkylation issues common with direct alkylation. harvard.eduyoutube.com In this two-step, one-pot process, 3-tert-butyl-1,2-oxazol-5-amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com

This pathway allows for the introduction of a wide variety of alkyl substituents onto the amine nitrogen. youtube.commasterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | NaBH(OAc)3 | N-Isopropyl-3-tert-butylisoxazol-5-amine |

| Benzaldehyde | NaBH3CN | N-Benzyl-3-tert-butylisoxazol-5-amine |

| Cyclohexanone | NaBH(OAc)3 | N-Cyclohexyl-3-tert-butylisoxazol-5-amine |

The reaction of the primary amine group of 3-tert-butyl-1,2-oxazol-5-amine with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. youtube.comredalyc.org This reaction is typically reversible and catalyzed by acid. libretexts.org The formation of the C=N double bond begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

The resulting imines are valuable intermediates themselves and can be used to synthesize a variety of other nitrogenous derivatives.

| Carbonyl Compound | Reaction Conditions | Product Class |

| Benzaldehyde | Acid catalyst, Dean-Stark trap | N-(Benzylidene)-3-tert-butylisoxazol-5-amine |

| Acetone | Acid catalyst | N-(Propan-2-ylidene)-3-tert-butylisoxazol-5-amine |

| 4-Methoxybenzaldehyde | Heat, solvent-free | N-(4-Methoxybenzylidene)-3-tert-butylisoxazol-5-amine |

Heterocyclic Annulation and Ring Expansion Reactions

The enamine-like character of the 3-tert-butyl-1,2-oxazol-5-amine moiety makes it an excellent precursor for heterocyclic annulation reactions, particularly for constructing fused six-membered rings such as pyridines and pyrimidines. These reactions typically involve condensation with 1,3-dielectrophilic reagents.

Isoxazolo[5,4-b]pyridine (B12869864) Synthesis:

One of the most common applications of 5-aminoisoxazoles in annulation chemistry is the construction of the isoxazolo[5,4-b]pyridine scaffold. This is often achieved through condensation with various 1,3-dicarbonyl compounds, β,γ-alkynyl-α-imino esters, or other suitable three-carbon synthons. thieme-connect.comresearchgate.netresearchgate.net The reaction proceeds by forming a new pyridine (B92270) ring fused to the isoxazole core.

Recent studies have demonstrated a divergent, catalyst-controlled synthesis of isoxazolo[5,4-b]pyridine regioisomers from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters. thieme-connect.comresearchgate.net By selecting different silver salt catalysts and solvents, either C4-alkylation or N-alkylation of the aminoisoxazole can be favored, leading to two distinct product isomers. thieme-connect.com

| Reagent | Catalyst/Solvent | Annulation Product | Key Feature | Reference |

| β,γ-Alkynyl-α-imino ester | Silver triflate, Phosphoric acid / Ethyl acetate (B1210297) | Isoxazolo[5,4-b]pyridine-α-carboxylate | Regioselective C4-alkylation followed by cyclization | thieme-connect.com |

| β,γ-Alkynyl-α-imino ester | Silver acetate, Phosphoric acid / Chloroform | Isoxazolo[5,4-b]pyridine-γ-carboxylate | Regioselective N-alkylation followed by cyclization | thieme-connect.com |

| Aryl glyoxal, Malononitrile | Acetic acid / Ultrasound irradiation | Isoxazolo[5,4-b]pyridine | One-pot, three-component reaction | researchgate.net |

| Dimedone, Aromatic aldehydes | Microwave irradiation | Isoxazolo[5,4-b]quinolinone | Three-component condensation | scispace.com |

Isoxazolo[5,4-d]pyrimidine Synthesis:

Similarly, the reaction of 5-aminoisoxazoles with appropriate reagents can lead to the formation of isoxazolo[5,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govmdpi.comsemanticscholar.orgacs.org These syntheses often start from 5-aminoisoxazole-4-carboxamides, which are then cyclized with reagents like triethyl orthoformate to build the fused pyrimidine (B1678525) ring. mdpi.com This approach underscores the utility of the 5-aminoisoxazole core as a scaffold for constructing purine (B94841) bioisosteres.

Ring Expansion and Transformation:

True ring expansion, where the five-membered isoxazole ring incorporates atoms to form a larger six- or seven-membered ring, is less common than annulation. More prevalent are ring transformation reactions that proceed via cleavage of the weak N-O bond. These reactions are significant as they fundamentally alter the heterocyclic core.

Reductive cleavage is a key strategy for isoxazole ring transformation. researchgate.netnih.gov The use of reducing agents can break the N-O bond to generate a vinylogous nitrile or an enaminone intermediate. This intermediate can then be involved in subsequent cyclization or rearrangement steps. For instance, studies on C4-alkynylisoxazoles have shown that the presence of a bulky substituent, such as a tert-butyl group, can favor a ring-opening pathway over isomerization when treated with iron(II). researchgate.net The resulting enaminone can be a precursor to other heterocycles like furans or pyridines. researchgate.net

Mechanism of Key Reactions Involving the Compound

The diverse reactivity of the 3-tert-butyl-1,2-oxazol-5-amine moiety can be understood by examining the mechanisms of its primary reaction types: annulation and ring opening.

Mechanism of Heterocyclic Annulation:

The annulation reactions of 5-aminoisoxazoles are governed by their ambident nucleophilicity. The molecule possesses two primary nucleophilic centers: the exocyclic nitrogen atom (N-attack) and the C4 carbon atom (C-attack). The reaction pathway and the resulting product regiochemistry depend on which site initiates the reaction with the electrophile.

A proposed mechanism for the divergent synthesis of isoxazolo[5,4-b]pyridines illustrates this principle clearly. thieme-connect.comresearchgate.net

Initial Nucleophilic Attack: The reaction begins with the attack of the 5-aminoisoxazole on an activated alkyne.

Path A (C4-Attack): In the presence of silver triflate in ethyl acetate, the reaction proceeds via Friedel-Crafts-type alkylation at the electron-rich C4 position.

Path B (N-Attack): With silver acetate in chloroform, the initial step is the alkylation of the exocyclic amino group.

Intramolecular Cyclization: The intermediate formed in the initial step then undergoes a 6-endo-dig cyclization.

Aromatization: The final step is the aromatization of the newly formed pyridine ring to yield the stable isoxazolo[5,4-b]pyridine product.

The choice of catalyst and solvent plays a crucial role in directing the initial attack, thereby controlling the final product structure. thieme-connect.com

Mechanism of Ring Opening:

The cleavage of the isoxazole ring typically targets the labile N-O bond and can be initiated by various means, most notably reduction.

A general mechanism for reductive ring opening involves:

N-O Bond Cleavage: A reducing agent (e.g., Fe(II), NADH-dependent reductases) initiates the cleavage of the weak N-O single bond. researchgate.netnih.gov This is often the rate-determining step.

Formation of an Intermediate: The bond scission results in the formation of a transient diradical or, more commonly, a zwitterionic species that rapidly rearranges to a more stable open-chain intermediate, such as an enaminone or a β-ketonitrile derivative.

Protonation/Rearrangement: The intermediate is then protonated by the solvent or other proton sources to yield the final stable, ring-opened product.

The specific nature of the substituents on the isoxazole ring can significantly influence the feasibility and outcome of the ring-opening reaction. For example, while some ring-opening mechanisms rely on the deprotonation of a C3-proton, this is not possible for 3-tert-butyl-1,2-oxazol-5-amine. researchgate.net In this case, reductive pathways that directly cleave the N-O bond are the primary mechanism for ring transformation. researchgate.netnih.gov

| Reaction Type | Key Mechanistic Feature | Intermediate Species | Influencing Factors | Reference |

| Annulation (Pyridines) | Ambident nucleophilicity (C4 vs. N attack) | N-alkylated or C4-alkylated adduct | Catalyst (e.g., Ag salts), solvent | thieme-connect.com |

| Ring Opening | Reductive cleavage of N-O bond | Enaminone, β-Ketonitrile | Reducing agent (e.g., Fe(II)), ring substituents | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon atom and to establish the connectivity between them.

Multi-dimensional NMR Techniques (e.g., 2D NMR, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for mapping the complex spin systems within heterocyclic structures. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. ipb.ptcolumbia.edu

HSQC: This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, an HSQC spectrum would show a correlation between the signal for the nine equivalent protons of the tert-butyl group and the signal for the three equivalent methyl carbons. It would also confirm the protonation of the amine group by showing correlations for N-H protons.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.edu This is critical for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation between the tert-butyl protons and the quaternary carbon of the group, as well as the C3 carbon of the oxazole (B20620) ring, confirming the position of this bulky substituent. Furthermore, correlations between the amine protons and the C5 carbon of the ring would verify the location of the amine group. ipb.pt

The expected HMBC correlations are crucial for assembling the final structure.

Table 1: Predicted 2D NMR Correlations for 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |

|---|---|---|

| -C(CH₃)₃ | -C(C H₃)₃ | *-C- (CH₃)₃, C3 -oxazole |

| -NH₃⁺ | N/A | C5 -oxazole |

| C4 -H | C4 -oxazole | C3-oxazole, C5-oxazole |

Advanced ¹³C and ¹⁵N NMR Applications for Heterocyclic Systems

Standard ¹³C NMR provides information on the chemical environment of each carbon atom. In heterocyclic systems like oxazoles, the chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms (nitrogen and oxygen) and the nature of the substituents.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the molecule. nih.gov For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, two distinct ¹⁵N signals would be expected: one for the sp²-hybridized nitrogen within the 1,2-oxazole ring (N2) and another for the protonated primary amine group (-NH₃⁺) at the C5 position. The chemical shift of the oxazole nitrogen is typically found in the pyridine-like region of the spectrum, while the ammonium nitrogen signal would appear in the aliphatic amine region. science-and-fun.de DFT calculations and comparison with related isoxazole (B147169) derivatives can aid in the precise assignment of these shifts. nih.gov

Table 2: Expected ¹³C and ¹⁵N Chemical Shift Ranges

| Atom | Type | Expected Chemical Shift (δ) ppm |

|---|---|---|

| C3 | Oxazole ring, substituted | 160 - 175 |

| C4 | Oxazole ring, CH | 95 - 110 |

| C5 | Oxazole ring, substituted | 145 - 160 |

| -C (CH₃)₃ | Quaternary carbon | 30 - 40 |

| -C(C H₃)₃ | Methyl carbons | 28 - 35 |

| N2 | Oxazole ring | 250 - 350 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride (C₇H₁₄ClN₃O), HRMS would be used to detect the protonated molecular ion [M+H]⁺ (of the free base, C₇H₁₃N₃O) and confirm its exact mass, distinguishing it from any other combination of atoms with the same nominal mass. mdpi.com

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. unito.itnih.gov The resulting fragmentation pattern provides valuable structural information.

For the protonated molecule, a characteristic and dominant fragmentation pathway would be the loss of a neutral isobutene molecule (56 Da) via a McLafferty-type rearrangement from the tert-butyl group, leading to a stable fragment. Another expected fragmentation would involve the cleavage of the oxazole ring. clockss.org Analyzing these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. wvu.edu

Table 3: Predicted Key Fragments in Tandem MS Analysis

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Structure |

|---|---|---|---|

| 156.11 | Isobutene (C₄H₈) | 100.05 | [M+H - C₄H₈]⁺ |

| 156.11 | Carbon Monoxide (CO) | 128.10 | Ring-opened fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, the IR spectrum would be expected to show characteristic bands for the amine hydrochloride, the oxazole ring, and the tert-butyl group.

Amine Hydrochloride (-NH₃⁺): Strong, broad absorptions in the 2800-3200 cm⁻¹ region corresponding to N-H stretching vibrations. A distinct band around 1600-1500 cm⁻¹ for the asymmetric and symmetric N-H bending modes.

Oxazole Ring: Characteristic ring stretching vibrations (C=N, C=C) typically appear in the 1650-1450 cm⁻¹ region. A C-O-N stretching vibration can be expected around 1350-1250 cm⁻¹.

Tert-butyl group: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1470 cm⁻¹ and 1370 cm⁻¹ (the latter being a distinctive doublet for a tert-butyl group).

Raman spectroscopy would provide complementary information, especially for the more symmetric and less polar bonds of the heterocyclic ring. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₃⁺ | N-H Stretch | 3200 - 2800 (broad) |

| -NH₃⁺ | N-H Bend | 1600 - 1500 |

| C=N (Oxazole) | Ring Stretch | 1650 - 1550 |

| C-O (Oxazole) | Ring Stretch | 1350 - 1250 |

| C-H (t-Butyl) | Stretch | 2980 - 2870 |

X-ray Crystallography for Solid-State Structure Determination (for derivatives, if direct crystal is not available)

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. While a crystal structure for 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride is not publicly available, analysis of closely related isoxazole derivatives provides significant insight into the likely structural characteristics. The crystal structure of a derivative, such as a substituted N-(isoxazol-yl)salicylaldimine, reveals key details about the isoxazole ring's geometry and intermolecular interactions.

For instance, crystallographic studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine show that the isoxazole ring is essentially planar. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. In a similar vein, the analysis of another derivative, 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile, which crystallizes in a monoclinic system, also confirms the planarity of the isoxazole ring and reveals the conformational details of the fused ring system.

The data obtained from such studies, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's steric and electronic properties. This information is invaluable for computational modeling and for understanding structure-activity relationships in medicinal chemistry.

| Parameter | Value (for a representative isoxazole derivative) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.4380(7) |

| b (Å) | 6.5517(4) |

| c (Å) | 19.9654(13) |

| β (°) | 102.308(2) |

| Key Bond Length (C-O) (Å) | 1.36 |

| Key Bond Length (N-O) (Å) | 1.42 |

| Key Bond Angle (C-N-O) (°) | 108.5 |

The solid-state conformation of a molecule is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces, including hydrogen bonding and crystal packing forces. In the case of isoxazole derivatives, the planarity of the isoxazole ring is a recurring feature. researchgate.net However, the orientation of substituents, such as the tert-butyl group and the amine group, can vary.

The dihedral angles between the isoxazole ring and its substituents are of particular interest. For example, in 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile, the dihedral angle between the isoxazole ring and an adjacent phenyl ring is a key conformational descriptor. The conformation adopted in the solid state can have implications for the molecule's physical properties, such as solubility and melting point, as well as its biological activity. A detailed conformational analysis can reveal the preferred spatial arrangement of the molecule, which is essential for understanding its interaction with biological targets. nih.govmdpi.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is often used for rapid, qualitative analysis of reaction mixtures, allowing for a quick determination of the presence of starting materials, intermediates, and the final product. nih.gov

For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities. The development of a robust HPLC method is crucial for quality control in a pharmaceutical setting. Such methods can be used to establish the purity profile of the compound and to ensure batch-to-batch consistency.

The development of an HPLC method for an isoxazole derivative typically involves optimizing several parameters to achieve good separation of the main compound from any impurities. A reverse-phase HPLC method is commonly employed for such compounds. acs.orgvedomostincesmp.rusielc.com

The choice of a suitable stationary phase, such as a C18 column, is a critical first step. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is then optimized to achieve the desired retention time and resolution. acs.orgvedomostincesmp.ru The pH of the aqueous phase can also be adjusted to control the ionization state of the amine and improve peak shape. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For chiral molecules, it is often necessary to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer. Chiral HPLC is a powerful technique for separating enantiomers and determining their relative proportions. This is particularly important in the pharmaceutical industry, as different enantiomers can have different pharmacological activities.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including isoxazole derivatives. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reverse-phase system, is crucial for achieving enantioseparation. rsc.org Pre-column derivatization with a chiral or achiral reagent can also be employed to enhance the separation and detection of enantiomers. mdpi.com

| Parameter | Condition |

| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Ethanol (B145695) (90:10) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Resolution (Rs) | > 2.0 |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, DFT calculations would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies. These calculations are crucial for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values: red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the nitrogen of the amine group, suggesting these are the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amine and the hydrochloride proton, indicating these as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer, hyperconjugation, and other stabilizing interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in an aqueous environment would reveal how the molecule interacts with water molecules, providing information about its solvation and potential for forming hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the optimization of lead structures.

Theoretical Descriptors and Feature Engineering

The development of a robust QSAR model relies on the careful selection of molecular descriptors that capture the relevant structural and physicochemical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For a QSAR study involving 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride and its analogs, a wide range of theoretical descriptors would be calculated. These could include molecular weight, logP, molar refractivity, topological polar surface area, and quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. Feature engineering would involve selecting the most relevant descriptors and transforming them to build a predictive QSAR model.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products and to calculate the activation energies.

For reactions involving 3-Tert-butyl-1,2-oxazol-5-amine hydrochloride, such as its synthesis or metabolic transformations, computational studies could be employed to investigate the detailed mechanism. This would involve locating the transition state structures for each elementary step of the reaction and calculating the corresponding activation barriers. This information would provide a deeper understanding of the reaction kinetics and selectivity.

In Silico Screening and Virtual Library Design

The application of computational methods is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical spaces to identify promising lead compounds. In silico screening and the design of virtual libraries are critical components of this approach, allowing researchers to prioritize synthetic efforts and focus on molecules with the highest probability of desired biological activity. The compound 3-Tert-butyl-1,2-oxazol-5-amine, as a functionalized heterocyclic scaffold, represents a valuable building block for the construction of such virtual libraries.

The core principle of virtual library design is the combinatorial enumeration of structures based on a common scaffold and a set of diverse chemical substituents. For the 3-Tert-butyl-1,2-oxazol-5-amine core, a virtual library can be generated by computationally attaching a variety of functional groups to the 5-amino position. These substituents, often referred to as R-groups, are selected from commercially available or synthetically accessible chemical reagents. The goal is to create a large, diverse set of virtual compounds that explore a wide range of chemical properties.

A key aspect of this process is ensuring the "drug-likeness" of the resulting virtual molecules. This is often assessed using computational filters, such as Lipinski's Rule of Five, which provides guidelines for oral bioavailability. These rules are based on molecular properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME).

Table 1: Representative Physicochemical Properties for a Virtual Library Based on the 3-Tert-butyl-1,2-oxazol-5-amine Scaffold

| R-Group Substituent | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| -H | 140.19 | 1.3 | 2 | 2 |

| -C(=O)CH₃ | 182.23 | 1.1 | 1 | 3 |

| -SO₂Ph | 281.35 | 2.5 | 1 | 4 |

| -c1ccccc1 | 216.29 | 3.1 | 1 | 2 |

| -C(=O)Nc1ccccc1 | 259.31 | 2.8 | 2 | 3 |

Note: The data in this table is illustrative and represents calculated values for hypothetical derivatives of 3-Tert-butyl-1,2-oxazol-5-amine.

Once a virtual library is generated, in silico screening techniques are employed to predict the biological activity of the enumerated compounds against a specific protein target. A common method is molecular docking, which predicts the preferred orientation of a ligand (the virtual compound) when bound to a receptor (the target protein) to form a stable complex. The strength of this interaction is estimated by a scoring function, which provides a numerical value that can be used to rank the compounds in the virtual library.

For instance, if the target were a protein kinase, a crucial class of enzymes in cellular signaling, the virtual library derived from 3-Tert-butyl-1,2-oxazol-5-amine would be docked into the ATP-binding site of the kinase. The docking scores would then be used to identify the virtual compounds with the highest predicted binding affinity.

Table 2: Illustrative Molecular Docking Scores of a Virtual Library Against a Hypothetical Protein Kinase Target

| Virtual Compound ID | R-Group Substituent | Docking Score (kcal/mol) | Predicted Key Interactions |

| V-001 | -C(=O)CH₃ | -6.5 | Hydrogen bond with hinge region |

| V-002 | -SO₂Ph | -8.2 | Hydrogen bond with hinge region, hydrophobic interaction with gatekeeper residue |

| V-003 | -c1ccccc1 | -7.1 | Hydrophobic interaction with back pocket |

| V-004 | -C(=O)Nc1ccccc1 | -9.5 | Bidentate hydrogen bond with hinge region, pi-stacking with catalytic spine residue |

Note: The data in this table is for illustrative purposes only and represents hypothetical results from a virtual screening experiment.

The top-ranked compounds from the in silico screen are then considered "hits" and are prioritized for chemical synthesis and subsequent experimental validation. This computational pre-selection significantly reduces the time and resources required for lead discovery by focusing on a smaller, more promising set of molecules. The iterative nature of this process, where experimental results inform the design of new virtual libraries, is a powerful paradigm in contemporary medicinal chemistry.

Applications in Advanced Chemical and Materials Research

As a Versatile Building Block in Complex Molecule Synthesis

The structure of 3-tert-butyl-1,2-oxazol-5-amine hydrochloride is particularly amenable to creating a wide array of derivatives. chemimpex.com Its utility as a foundational scaffold allows chemists to introduce various functionalities, leading to the development of novel compounds with specific, targeted properties. The tert-butyl group, in particular, enhances solubility and stability in many organic synthesis applications. chemimpex.com

As a key intermediate, 3-tert-butyl-1,2-oxazol-5-amine hydrochloride serves as a starting point for the synthesis of numerous bioactive molecules. chemimpex.com In pharmaceutical development, its isoxazole (B147169) core is a recognized pharmacophore found in various therapeutic agents. Research has shown its application as an intermediate in the creation of drugs aimed at treating neurological disorders. chemimpex.com For instance, the isoxazole motif is integral to compounds designed as selective inhibitors for enzymes like FMS-like tyrosine kinase-3 (FLT3), which is a target in certain types of leukemia. nih.gov

In the agrochemical sector, this compound is utilized in the formulation of products designed for crop protection, such as growth regulators and herbicides. chemimpex.com The structural framework allows for modifications that can tune the biological activity to be effective against specific agricultural pests or weeds while maintaining stability.

DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for the discovery of new drug leads by screening billions of compounds simultaneously. nih.gov This technology involves attaching unique DNA "barcodes" to chemical building blocks, which are then combinatorially synthesized into vast libraries. springernature.com

Due to its structure, featuring a reactive amine handle, 3-tert-butyl-1,2-oxazol-5-amine is an ideal building block for inclusion in DECLs. The amine group can be readily coupled to DNA-linked scaffolds or other chemical moieties through standard amide bond formation or other amine-specific reactions. The rigid isoxazole core and the bulky tert-butyl group provide well-defined three-dimensional geometry, which is crucial for creating diverse libraries that can effectively probe the binding sites of protein targets. nih.gov The ability to generate libraries containing millions to billions of unique compounds in a short time frame makes building blocks like this invaluable for modern hit identification in drug discovery. nih.govspringernature.com

Role as a Functionalized Amine in Medicinal Chemistry Scaffolds

The primary amine group is one of the most important functional groups in medicinal chemistry, present in a significant percentage of small-molecule drug candidates. domainex.co.uk In 3-tert-butyl-1,2-oxazol-5-amine hydrochloride, this functionalized amine serves as a critical anchor point for building more complex medicinal chemistry scaffolds, enabling the creation of diverse derivatives for therapeutic applications. chemimpex.com

The isoxazole scaffold, substituted with a functional amine, is a key feature in the design of ligands that bind to specific biological receptors. The structural arrangement of the isoxazole ring and its substituents allows for precise spatial orientation of functional groups that can interact with amino acid residues within a receptor's binding pocket. mdpi.com For example, derivatives containing this core have been explored as ligands for G protein-coupled receptors (GPCRs), such as GABA-A receptors. researchgate.net

Mechanistically, the design of these ligands focuses on establishing specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. The tert-butyl group provides a significant hydrophobic component, which can engage with nonpolar pockets in a receptor, contributing to binding affinity and selectivity. mdpi.comresearchgate.net

The 3-tert-butylisoxazole moiety is a privileged scaffold in the development of potent and selective enzyme inhibitors. Its rigid structure helps to position key interacting groups in an optimal orientation to fit into an enzyme's active site.

A notable example is in the development of inhibitors for FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov A compound incorporating the N-(5-tert-butyl-isoxazol-3-yl) group, AC220 (Quizartinib), was identified as an extremely potent and selective FLT3 inhibitor. nih.gov

Furthermore, related oxazolone (B7731731) structures have been used to develop selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. drugbank.com In vitro studies demonstrated that compounds built on this type of scaffold could achieve high potency and selectivity for COX-2 over the related COX-1 enzyme. The mechanism of inhibition often involves the compound binding within the enzyme's active site, blocking access for the natural substrate.

| Compound/Series | Enzyme Target | Inhibition Data (IC50) | Selectivity Notes | Source |

|---|---|---|---|---|

| AC220 (Quizartinib) | FLT3 Kinase | Potent nM range | Highly selective FLT3 inhibitor | nih.gov |

| Oxazolone Series (PD138387) | COX-2 | 1.7 µM (recombinant human) | Inactive against COX-1 at 100 µM | drugbank.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound to understand how different structural features affect its biological activity. The 3-tert-butyl-1,2-oxazol-5-amine scaffold is exceptionally well-suited for such studies. dundee.ac.uk

The distinct substitution points on the isoxazole ring and the reactive amine group allow for the systematic introduction of a wide variety of substituents. Researchers can modify the amine to explore different amides, ureas, or sulfonamides, or alter other positions on the isoxazole ring to probe the steric and electronic requirements of a biological target. drugbank.comdundee.ac.uk

For example, in the development of COX-2 inhibitors, SAR studies revealed that minor structural changes to the oxazolone series led to significant differences in potency and selectivity. drugbank.com Similarly, SAR exploration around a trisubstituted isoxazole core for RORγt allosteric inverse agonists demonstrated how modifications at different positions could mitigate off-target activity and improve pharmacokinetic profiles. dundee.ac.uk These studies are crucial for optimizing a lead compound into a viable drug candidate with improved efficacy and a better safety profile. nih.govmdpi.com

| Scaffold Type | Target | Structural Modification | Impact on Activity/Properties | Source |

|---|---|---|---|---|

| Di-tert-butylphenol oxazolones | COX-2 | Isosteric replacement of core atoms | Reversal of COX-1/COX-2 selectivity | drugbank.com |

| Trisubstituted Isoxazoles | RORγt | Diversification at C-4 and C-5 positions | Improved potency and mitigation of off-target PPARγ activity | dundee.ac.uk |

| FLT3 Inhibitors | FLT3 | Addition of a water-solubilizing group | Improved pharmaceutical properties and PK profile | nih.gov |

Applications in Materials Science

The exploration of 3-Tert-butyl-1,2-oxazol-5-amine and its hydrochloride salt in materials science is primarily centered on its potential as a monomer or modifying agent in the creation of novel polymers and advanced materials. The amine functionality allows it to be integrated into polymer chains or grafted onto existing polymer backbones, thereby imparting specific properties to the resulting material.

There is a growing interest in utilizing 3-Tert-butylisoxazol-5-amine in polymer formulations to enhance their performance characteristics. uni.lu The incorporation of this compound can potentially improve the thermal and mechanical properties of polymers. uni.lu The rigid isoxazole ring structure can contribute to increased thermal stability and mechanical strength, while the tert-butyl group can influence solubility and processing characteristics.

Table 1: Potential Enhancements in Polymer Properties

| Property | Potential Enhancement with 3-Tert-butylisoxazol-5-amine |

| Thermal Stability | The isoxazole ring may increase the degradation temperature of the polymer. |

| Mechanical Strength | The rigid heterocyclic structure could lead to a more robust polymer matrix. |

| Solubility | The tert-butyl group can enhance solubility in organic solvents, aiding in processing. |

| Adhesion | The amine group can form hydrogen bonds, potentially improving adhesion to substrates. |

This table is based on general principles of polymer chemistry and the stated potential of the compound; specific data from dedicated research is not yet widely available.

Beyond general performance enhancement, 3-Tert-butylisoxazol-5-amine is being explored for its role in creating advanced materials with tailored functionalities. uni.lu The primary amine group serves as a reactive site for further chemical modifications, allowing for the attachment of various functional groups. This versatility opens up possibilities for designing materials with specific optical, electronic, or biological properties.

Table 2: Potential Functionalities in Advanced Materials

| Functional Material Type | Potential Role of 3-Tert-butyl-1,2-oxazol-5-amine |

| Optoelectronic Materials | The isoxazole core can be part of a larger conjugated system for light-emitting or charge-transporting polymers. |

| Specialty Coatings | Incorporation could lead to coatings with improved durability, chemical resistance, or specific surface properties. |

| Biocompatible Materials | The amine group allows for the attachment of biomolecules, potentially leading to materials for biomedical applications. |

This table outlines hypothetical applications based on the chemical structure of the compound; further research is needed to validate these potential functionalities.

Utilization in Advanced Analytical Method Development